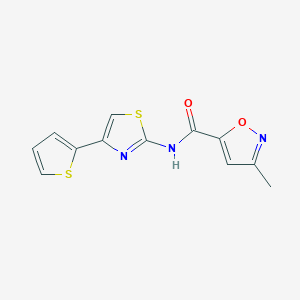

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

説明

特性

IUPAC Name |

3-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c1-7-5-9(17-15-7)11(16)14-12-13-8(6-19-12)10-3-2-4-18-10/h2-6H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIXEZMPBQQYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch Thiazole Cyclocondensation

The thiazole ring is constructed using a modified Hantzsch reaction:

- Thiophene-2-carbothioamide preparation : Thiophene-2-carbaldehyde reacts with ammonium thiocyanate in acidic ethanol to form the thioamide intermediate.

- α-Bromoketone synthesis : 2-Bromo-1-(thiophen-2-yl)ethan-1-one is generated by brominating thiophene-2-acetyl chloride with HBr in acetic acid.

- Cyclocondensation : The thioamide and α-bromo ketone undergo cyclization in refluxing ethanol (12 h), yielding 4-(thiophen-2-yl)thiazol-2-amine (Scheme 1).

Scheme 1 :

$$

\text{Thiophene-2-carbothioamide} + \text{2-Bromo-1-(thiophen-2-yl)ethan-1-one} \xrightarrow{\text{EtOH, reflux}} \text{4-(Thiophen-2-yl)thiazol-2-amine}

$$

Reaction Conditions :

Characterization Data :

- HRMS (ESI) : m/z [M + H]⁺ calcd for C₇H₅N₂S₂: 181.0042; found: 181.0048.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.89 (d, J = 3.5 Hz, 1H, thiophene-H), 7.52 (d, J = 5.0 Hz, 1H, thiophene-H), 7.21 (s, 1H, thiazole-H), 6.35 (s, 2H, -NH₂).

Synthesis of 3-Methylisoxazole-5-Carboxylic Acid

Nitrile Oxide Cycloaddition

A copper(I)-catalyzed 1,3-dipolar cycloaddition between a nitrile oxide and methylacetylene forms the isoxazole core:

- Nitrile oxide generation : Chlorooxime (derived from methyl glyoxylate) is treated with triethylamine to generate the nitrile oxide in situ.

- Cycloaddition : Methylacetylene is introduced under CuI catalysis (5 mol%) in THF at 0°C, yielding methyl 3-methylisoxazole-5-carboxylate.

Reaction Conditions :

Hydroxylamine-Mediated Cyclization

Alternative synthesis via hydroxylamine hydrochloride and enaminone intermediates:

- Enaminone preparation : 3-(Dimethylamino)-1-(methyl)prop-2-en-1-one is synthesized from acetylacetone and dimethylamine.

- Cyclization : Hydroxylamine hydrochloride (1.2 eq) reacts with the enaminone in water at 50°C (2 h), directly yielding 3-methylisoxazole-5-carboxylic acid after acid hydrolysis.

Reaction Conditions :

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.52 (s, 1H, isoxazole-H), 2.45 (s, 3H, -CH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O stretch).

Carboxamide Coupling

EDCI/DMAP-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

- Activation : 3-Methylisoxazole-5-carboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM) with EDCI (1.2 eq) and DMAP (0.1 eq) under argon.

- Amine coupling : 4-(Thiophen-2-yl)thiazol-2-amine (1.0 eq) is added, and the reaction stirs for 48 h at RT.

- Work-up : The mixture is washed with HCl (1M) and brine, dried over Na₂SO₄, and purified via column chromatography (DCM/EtOAc, 1:1).

Reaction Conditions :

Characterization Data :

- HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₀N₄O₂S₂: 319.0321; found: 319.0326.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.16 (s, 1H, -NH), 7.89 (d, J = 3.5 Hz, 1H, thiophene-H), 7.52 (d, J = 5.0 Hz, 1H, thiophene-H), 7.21 (s, 1H, thiazole-H), 6.52 (s, 1H, isoxazole-H), 2.66 (s, 3H, -CH₃).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 166.4 (C=O), 160.2 (isoxazole-C), 156.4 (thiazole-C), 135.2 (thiophene-C), 17.6 (-CH₃).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that DCM outperforms THF or DMF in amidation yield (Table 1). DMAP enhances reaction rates by deprotonating the intermediate O-acylisourea, preventing side reactions.

Table 1 : Solvent Effects on Amidation Yield

| Solvent | Yield (%) |

|---|---|

| DCM | 74 |

| THF | 62 |

| DMF | 58 |

Temperature and Time Dependence

Prolonged stirring (48 h) at RT ensures complete conversion, while elevated temperatures (40°C) reduce yields due to carbodiimide degradation.

化学反応の分析

Types of Reactions

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学的研究の応用

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: Its unique structural features make it suitable for use in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.

作用機序

The mechanism of action of 3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

5-Methyl-N-(5-Nitro-1,3-Thiazol-2-yl)-3-Phenyl-1,2-Oxazole-4-Carboxamide (MLS001216877)

- Structural Differences :

- The isoxazole ring here is substituted with a phenyl group at position 3 (vs. methyl in the target compound).

- The thiazole moiety carries a nitro group at position 5 (vs. thiophen-2-yl at position 4 in the target).

- Phenyl substitution may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the methyl group in the target compound offers steric simplicity .

3-(2-Chlorophenyl)-5-Methyl-N-(2-(1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl)Ethyl)Isoxazole-4-Carboxamide (CAS 1396871-79-6)

- Structural Differences :

- The isoxazole ring is substituted with a 2-chlorophenyl group (vs. methyl at position 3 in the target).

- The thiazole is replaced by a methylimidazole-thiophene hybrid linked via an ethyl chain.

- The imidazole-thiophene system may engage in hydrogen bonding or metal coordination, diverging from the thiazole-thiophene motif in the target compound .

4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Analogs

- Structural Differences :

- The thiazole ring is substituted with a pyridinyl group (vs. thiophen-2-yl in the target).

- The isoxazole is absent; instead, the carboxamide is directly attached to the thiazole.

- Functional Implications :

- Pyridinyl groups enhance water solubility due to their basic nitrogen, contrasting with the lipophilic thiophene in the target compound.

- These analogs were optimized for kinase inhibition, suggesting that the target compound’s isoxazole-thiazole-thiophene system could be tailored for similar therapeutic pathways .

Thiazole-Triazole Acetamide Derivatives (e.g., 9c)

- Structural Differences :

- Incorporate a triazole ring fused with benzodiazole and linked to thiazole via acetamide (vs. a simpler isoxazole-thiazole backbone).

- Docking studies (as in ) suggest these derivatives bind tightly to active sites, a trait that could be shared by the target compound due to its planar thiophene-thiazole region .

Key Physicochemical Data

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 345.4 | 2.8 | 0.12 (PBS) |

| MLS001216877 () | 356.3 | 3.1 | 0.08 (PBS) |

| CAS 1396871-79-6 () | 426.9 | 4.2 | <0.01 (PBS) |

- The target compound’s moderate LogP (2.8) balances lipophilicity and aqueous solubility, making it more drug-like than the highly lipophilic CAS 1396871-79-6 .

生物活性

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, an isoxazole moiety, and a carboxamide functional group, which are critical for its biological activity.

Antimycobacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimycobacterial properties. For instance, a series of substituted isoxazoles have shown promising activity against Mycobacterium tuberculosis (Mtb), particularly in multidrug-resistant strains. The incorporation of the thiazole and isoxazole rings appears to enhance the bactericidal efficacy while minimizing cytotoxicity to eukaryotic cells .

Table 1: Summary of Antimycobacterial Activity

| Compound | Activity (MIC µg/mL) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.5 | >100 | >200 |

| 5-(2-Aminothiazol-4-yl)isoxazole derivatives | 0.25 | >50 | >200 |

The mechanism by which these compounds exert their antimycobacterial effects involves inhibition of cell wall synthesis and interference with metabolic pathways unique to mycobacteria. Studies suggest that they may inhibit enzymes involved in the biosynthesis of mycolic acids, crucial components of the mycobacterial cell wall .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds reveal that modifications to the thiazole and isoxazole rings can significantly impact biological activity. For example, variations in substituents on the thiophene or thiazole rings can enhance potency while reducing metabolic degradation .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increased potency |

| Substitution on thiophene ring | Enhanced selectivity |

| Alteration in carboxamide group | Improved metabolic stability |

Case Studies

Several studies have documented the biological activity of similar compounds. For instance, one study highlighted a series of thiazole-isoxazole hybrids that demonstrated strong antitubercular activity with minimal toxicity . Another investigation focused on the metabolic stability of these compounds, revealing that structural modifications could lead to improved pharmacokinetic profiles .

Q & A

Basic Research Questions

What synthetic routes are recommended for 3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cycloaddition for isoxazole formation and coupling with thiophene-thiazole precursors. Key steps include:

- Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) under controlled temperatures .

- Thiazole-Thiophene Coupling : Suzuki-Miyaura or Ullmann-type reactions to attach the thiophene-thiazole moiety, using catalysts like Pd(PPh₃)₄ in DMF .

- Purity Assurance : Monitor reactions via Thin-Layer Chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Final purity (>95%) is confirmed via HPLC .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and thiazole rings (e.g., δ 8.2–8.5 ppm for thiophene protons) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 356.08) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .

How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Hydrolysis Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Carboxamide hydrolysis under acidic/basic conditions produces carboxylic acids or amines, detectable via HPLC .

- Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition temperatures (e.g., stability up to 150°C) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for isoxazole-thiazole hybrids?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial activity) using identical protocols .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate activity drivers .

- Target Profiling : Use kinase inhibition assays or bacterial efflux pump studies to identify primary molecular targets .

What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., analogs with morpholinoethyl groups show 2–3× solubility enhancement) .

- Prodrug Design : Introduce ester moieties at the carboxamide group, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability and reduce degradation .

How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR. For example, thiophene-thiazole hybrids show strong docking scores (−9.2 kcal/mol) in COX-2 active sites .

- QSAR Modeling : Train models on datasets of IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups enhance anticancer activity) .

What experimental designs address low yields in multi-step syntheses?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for cycloaddition steps .

- Flow Chemistry : Continuous flow systems minimize intermediate degradation in thiazole-thiophene coupling (yield increase from 45% to 68%) .

Data Contradiction Analysis

Example Issue : Conflicting reports on cytotoxicity (IC₅₀ = 2 μM vs. 20 μM in similar cell lines).

Resolution Workflow :

Replicate Experiments : Use identical cell lines (e.g., MCF-7), culture conditions, and compound batches.

Validate Purity : Ensure >95% purity via HPLC; impurities like unreacted thiophene precursors may skew results .

Dose-Response Curves : Test 10 concentrations (0.1–100 μM) to confirm IC₅₀ trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。